6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride
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Overview
Description
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is a chemical compound belonging to the class of imidazoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route includes the cyclization of a diaminopyrimidine derivative with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the need for efficient purification techniques to isolate the final product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs that target specific diseases or conditions.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies.
Comparison with Similar Compounds
Imidazole
Oxazinone
Pyrimidine derivatives
Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride is unique due to its specific structural features, such as the fused imidazole and oxazine rings
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-3-8-6-4-10-2-1-9(5)6;/h3H,1-2,4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWOSUPPOWBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305255-91-6 |
Source
|
Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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